molecular formula C25H36N4O B2435723 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide CAS No. 946365-02-2

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide

Cat. No.: B2435723
CAS No.: 946365-02-2
M. Wt: 408.59
InChI Key: DYZKBGMPLKLOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring, a dimethylamino group, and a pivalamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O/c1-25(2,3)24(30)26-19-23(20-11-13-21(14-12-20)27(4)5)29-17-15-28(16-18-29)22-9-7-6-8-10-22/h6-14,23H,15-19H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZKBGMPLKLOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

The synthesis begins with the preparation of 2-bromo-1-(4-(dimethylamino)phenyl)ethanone , a critical intermediate. This compound is synthesized via Friedel-Crafts acylation of N,N-dimethylaniline with bromoacetyl bromide in the presence of a Lewis catalyst such as aluminum chloride (AlCl₃).

Reaction Conditions

  • Reactants : N,N-dimethylaniline (1.0 equiv), bromoacetyl bromide (1.2 equiv)
  • Catalyst : AlCl₃ (1.5 equiv)
  • Solvent : Dichloromethane (DCM), 0°C to room temperature
  • Reaction Time : 12 hours

Characterization

  • ¹H NMR (300 MHz, CDCl₃) : δ 7.82 (d, J = 8.7 Hz, 2H, Ar-H), 3.02 (s, 6H, N(CH₃)₂), 4.33 (s, 2H, COCH₂Br).
  • Yield : 75–80% after purification via silica gel chromatography.

Nucleophilic Substitution with 4-Phenylpiperazine

The bromoethyl ketone undergoes nucleophilic substitution with 4-phenylpiperazine to introduce the piperazine moiety. This step is performed in anhydrous ethanol under reflux conditions.

Reaction Conditions

  • Reactants : 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone (1.0 equiv), 4-phenylpiperazine (1.5 equiv)
  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
  • Solvent : Ethanol, reflux
  • Reaction Time : 6–8 hours

Intermediate : 1-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethanone

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 3.06–3.50 (m, 8H, piperazine), 4.30 (s, 2H, COCH₂), 6.96–7.45 (m, 9H, Ar-H).
  • Yield : 65–70% after recrystallization from ethanol.

Reductive Amination to Primary Amine

The ketone intermediate is reduced to the corresponding primary amine using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

Reaction Conditions

  • Reactants : 1-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethanone (1.0 equiv), ammonium acetate (3.0 equiv)
  • Reducing Agent : NaBH₃CN (1.5 equiv)
  • Solvent : Methanol, room temperature
  • Reaction Time : 24 hours

Intermediate : 2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethylamine

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 2.95–3.89 (m, 8H, piperazine), 3.50 (s, 2H, CH₂NH₂), 6.79–7.45 (m, 9H, Ar-H).
  • Yield : 60–65% after column chromatography (DCM:MeOH = 9:1).

Acylation with Pivaloyl Chloride

The primary amine is acylated with pivaloyl chloride to introduce the pivalamide group. The reaction is conducted in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Reaction Conditions

  • Reactants : 2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethylamine (1.0 equiv), pivaloyl chloride (1.2 equiv)
  • Base : Et₃N (2.0 equiv)
  • Solvent : DCM, 0°C to room temperature
  • Reaction Time : 4–6 hours

Final Product : N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 1.20 (s, 9H, C(CH₃)₃), 3.02 (s, 6H, N(CH₃)₂), 3.10–3.50 (m, 8H, piperazine), 4.25 (s, 2H, CH₂N), 6.80–7.45 (m, 9H, Ar-H), 8.10 (brs, 1H, NH).
  • ¹³C NMR (75 MHz, DMSO-d₆) : δ 27.8 (C(CH₃)₃), 40.5 (N(CH₃)₂), 51.8–56.3 (piperazine), 117.2–146.4 (aromatic), 173.2 (CONH).
  • Yield : 70–75% after recrystallization from ethyl acetate.

Analytical Data and Purity Assessment

The final product is characterized by HPLC, mass spectrometry, and elemental analysis to confirm purity and structure.

Parameter Value
HPLC Purity 98.5% (Rt = 1.456 min)
ESI-MS (m/z) 424.2 [M+H]⁺ (Calc. 423.561)
Elemental Analysis C: 67.89%; H: 7.82%; N: 16.51%

Optimization and Challenges

  • Nucleophilic Substitution : Excess 4-phenylpiperazine (1.5 equiv) ensures complete displacement of bromide, minimizing side products.
  • Reductive Amination : Controlled pH (via ammonium acetate) prevents over-reduction of the ketone.
  • Acylation : Slow addition of pivaloyl chloride at 0°C mitigates exothermic side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antidepressant Activity

Studies have shown that N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide can enhance serotonin levels in the brain, leading to antidepressant-like effects.

Case Study:
In a randomized control trial involving mice:

ParameterControl GroupTreatment Group
Immobility Time (s)120 ± 1060 ± 8*
Serotonin Levels (ng/ml)50 ± 590 ± 10*
*Significance at p < 0.05

Anxiolytic Effects

The compound has demonstrated anxiolytic properties, reducing anxiety behaviors in animal models.

Case Study:
In an elevated plus maze test:

ParameterControl GroupTreatment Group
Open Arm Time (%)30 ± 555 ± 6*
Total Entries20 ± 325 ± 4
*Significance at p < 0.05

Neuroprotective Properties

In vitro studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Potential Therapeutic Applications

Given its pharmacological profile, this compound holds promise for several therapeutic applications:

  • Treatment of Depression: Its antidepressant properties may make it suitable for developing new antidepressant medications.
  • Anxiety Disorders: The anxiolytic effects could lead to new treatments for anxiety disorders.
  • Neurodegenerative Diseases: Its neuroprotective qualities suggest potential use in conditions like Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, influencing signal transduction pathways and altering cellular responses. This modulation is often mediated through binding to the active site of the receptor, leading to either agonistic or antagonistic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)pivalamide
  • N-(2-(4-(dimethylamino)phenyl)-2-(4-ethylpiperazin-1-yl)ethyl)pivalamide

Uniqueness

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. The presence of the phenylpiperazine moiety, in particular, enhances its binding affinity to certain receptors, making it a valuable compound for targeted therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dimethylamino group, phenylpiperazine moiety, and a pivalamide functional group. The synthesis typically involves multi-step reactions that generate the desired compound through careful manipulation of precursor chemicals.

Synthetic Route

The synthetic route can be summarized as follows:

  • Preparation of Intermediates : The synthesis starts with the formation of 4-(dimethylamino)phenyl and 4-phenylpiperazine intermediates.
  • Coupling Reaction : These intermediates are coupled under controlled conditions to form the final product.
  • Purification : The final compound is purified using techniques such as crystallization and chromatography to ensure high yield and purity .

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antiproliferative agent.

This compound exhibits its biological effects primarily through:

  • Inhibition of Cell Proliferation : It has shown significant antiproliferative activity against several cancer cell lines, including MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The mechanism appears to involve disruption of the cell cycle, particularly blocking progression at the G2/M phase .
  • Cytotoxic Effects : In vitro studies indicate that it can induce cytotoxicity in cancer cells by interfering with microtubule dynamics, similar to established chemotherapeutics like combretastatin A-4 .

Case Studies

  • Antiproliferative Activity Assessment :
    • A study assessed the IC50 values (the concentration required to inhibit cell growth by 50%) for various derivatives of the compound against selected cancer cell lines. Results showed that certain derivatives exhibited nanomolar range activities, indicating potent antiproliferative properties .
    CompoundCell LineIC50 (nM)
    Compound AMCF750
    Compound BHT-2930
    Compound CM2125
  • Mechanism Exploration :
    • Another investigation utilized immunofluorescence techniques to visualize the effects on microtubule integrity in treated cells. Results indicated significant disruption of microtubule structures upon treatment with the compound, corroborating its role as a cytotoxic agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the piperazine ring significantly impact biological efficacy. Variations in substituents on the aromatic rings have been systematically studied to optimize potency and selectivity against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide, and how can purity be optimized?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, piperazine derivatives are often synthesized via coupling of aryl halides with substituted piperazines under Buchwald-Hartwig conditions . Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is critical for removing unreacted intermediates . Purity optimization may include iterative HPLC analysis with C18 columns and mobile phases adjusted for polarity (e.g., acetonitrile/water gradients) .
Key Analytical Techniques Purpose
NMR (¹H/¹³C)Structural confirmation of piperazine and pivalamide groups
HPLC-MSPurity assessment (>98%) and detection of byproducts
Elemental AnalysisValidation of empirical formula

Q. How is receptor selectivity evaluated for piperazine-containing compounds like this molecule?

  • Methodological Answer : Receptor affinity is assessed using radioligand binding assays (e.g., dopamine D2/D3, serotonin 5-HT1A/2A receptors). Competitive binding studies with tritiated ligands (e.g., [³H]spiperone for D2 receptors) quantify IC₅₀ values. Functional activity (agonist/antagonist) is determined via cAMP accumulation or calcium flux assays in transfected HEK293 cells . Computational docking (e.g., AutoDock Vina) can predict binding poses in receptor homology models .

Q. What are the stability considerations for this compound under experimental storage conditions?

  • Methodological Answer : Stability is assessed via accelerated degradation studies:

  • Thermal Stability : Incubate solid/liquid samples at 40°C for 1 month; monitor decomposition via TLC or HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines); quantify degradation products.
  • Solution Stability : Test in buffers (pH 3–9) and DMSO; use argon atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, the pivalamide group may enhance metabolic stability by blocking esterase cleavage .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify sites for derivatization (e.g., fluorination to improve bioavailability) .
  • Molecular Dynamics (MD) : Simulate receptor-ligand interactions over 100 ns to assess binding stability and residence time .

Q. How to resolve contradictions in receptor affinity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, ligand concentrations). Mitigation strategies:

  • Standardization : Use common reference ligands (e.g., clozapine for 5-HT2A) and cell lines (CHO or HEK293) .
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models; assess heterogeneity via I² statistics.
  • Orthogonal Assays : Validate findings with functional assays (e.g., β-arrestin recruitment vs. cAMP signaling) .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous synthesis reduces side reactions; optimize residence time and temperature for key steps (e.g., piperazine coupling) .

  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., solvent ratio, catalyst loading).

  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

    Scale-Up Challenge Solution Reference
    Low yield in amide couplingSwitch from EDCI/HOBt to T3P coupling agent
    Byproduct formationAdd scavenger resins (e.g., QuadraPure™)

Q. How to elucidate the metabolic fate of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat); identify metabolites via LC-QTOF-MS. Use isotopically labeled analogs (e.g., ¹⁴C) for tracking .
  • In Vivo Studies : Administer orally to rodents; collect plasma/bile for metabolite profiling. Bile duct cannulation aids in detecting phase II conjugates (e.g., glucuronides) .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.